Ethyl 4-(3-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ureido)benzoate
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Overview
Description
Ethyl 4-(3-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ureido)benzoate is a synthetic organic compound that belongs to the class of benzoate esters. This compound features a unique structure combining a benzoate ester with a thiazole ring, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ureido)benzoate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by heating a mixture of 2-acetylbenzimidazoles and thiourea in ethyl alcohol with an excess amount of iodine.
Ureido Group Introduction: The ureido group is introduced by reacting the thiazole derivative with an appropriate isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ureido)benzoate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 4-(3-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ureido)benzoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-(3-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ureido)benzoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(3-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ureido)benzoate: shares structural similarities with other thiazole and benzoate derivatives.
Thiazole Derivatives: Compounds like 2-aminothiazole and benzimidazole-thiazole derivatives.
Benzoate Esters: Compounds like methyl benzoate and isopropyl benzoate.
Uniqueness
Structural Features: The combination of a thiazole ring with a benzoate ester and a ureido group makes this compound unique.
Biological Activity: Its potential biological activities, such as antimicrobial and anticancer properties, distinguish it from other similar compounds.
Properties
IUPAC Name |
ethyl 4-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-3-24-16(22)12-5-7-13(8-6-12)19-17(23)21-18-20-14-9-4-11(2)10-15(14)25-18/h5-8,11H,3-4,9-10H2,1-2H3,(H2,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFBPRZOYUHILJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=NC3=C(S2)CC(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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